Liquid–liquid phase separation for microencapsulation of native cytokine to enhance immune activation†
Materials Advances Pub Date: 2023-10-20 DOI: 10.1039/D3MA00405H
Abstract
Therapeutic cytokines have achieved remarkable success in combination immunotherapy against malignant tumors. Nonetheless, their short half-life in the bloodstream leads to poor compliance and hinders their clinical effectiveness. While some pegylated cytokines have been developed to extend their circulation half-life, structural modifications often alter cytokines’ receptor affinities, reduce their activity, and even pose the risk of reversing their clinical effects. Therefore, there is an urgent need to develop new long-acting cytokines with stable blood concentration profiles and high activity. Inspired by the biomimetic partition process of liquid–liquid phase separation (LLPS) in living cells, we designed a method for microencapsulating cytokines into polymer microparticles driven by LLPS, enabling sustained delivery of native cytokines with high activity. Initially, we created a PEG/dextran aqueous biphasic system by mixing porous microparticles loaded with dextran-70 kDa and a PEG-20 kDa solution. Next, we introduced GM-CSF as a model cytokine into the biphasic system, allowing it to be distributed into the dextran-rich phase under the driving force of LLPS. We then sealed the porous microparticles to complete the microencapsulation of GM-CSF, resulting in GM-CSF/LLPS-MP. GM-CSF/LLPS-MP demonstrated a consistent release of native GM-CSF over a two-week period, promoting dendritic cell differentiation and function. Moreover, it enhanced the synergistic inhibitory effect of GM-CSF and PD-1 antibodies on melanoma tumors compared to GM-CSF solution. These findings offer proof of concept that liquid–liquid phase separation is an effective method for achieving the microencapsulation of native cytokines, thereby enhancing immune activation.
Recommended Literature
- [1] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [2] The characterisation and reactivity of (η5-C5H5)M(CO)3(Xe) (M = Nb or Ta) in solution at room temperature
- [3] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [4] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines†
- [5] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [6] A time-dependent density functional theory investigation on the nature of the electronic transitions involved in the nonlinear optical response of [Ru(CF3CO2)3T] (T = 4′-(C6H4-p-NBu2)-2,2′:6′,2″-terpyridine)
- [7] Determination of Cl/C and Br/C ratios in pure organic solids using laser-induced plasma spectroscopy in near vacuum ultraviolet†
- [8] Front cover
- [9] Nb and Zr modified MWW zeolites – characterisation and catalytic activity
- [10] Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†
Journal Name:Materials Advances
Research Products
-
CAS no.: 134807-28-6
-
CAS no.: 189337-28-8
-
CAS no.: 131633-88-0
-
CAS no.: 10403-00-6